3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one
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Overview
Description
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a chemical compound used in various chemical reactions . It’s often used in borylation reactions, where it adds a boron group to other molecules . Another similar compound, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, has a molecular formula of C12H18BNO2 .
Synthesis Analysis
These compounds can be synthesized through various chemical reactions. For example, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of these compounds includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a cyclic structure .Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a solid , while 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has an average mass of 219.088 Da .Mechanism of Action
Safety and Hazards
The safety and hazards of these compounds can also vary. For example, methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate has several hazard statements, including H302, H315, H319, H332, and H335, indicating potential hazards if ingested, in contact with skin, or if inhaled .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one involves the reaction of cyclobutanone with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base and a palladium catalyst.", "Starting Materials": [ "Cyclobutanone", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Base (e.g. potassium carbonate)", "Palladium catalyst (e.g. palladium acetate)" ], "Reaction": [ "Step 1: Dissolve cyclobutanone and the base in a suitable solvent (e.g. ethanol) and stir the mixture at room temperature.", "Step 2: Add the palladium catalyst to the mixture and stir for an additional 30 minutes.", "Step 3: Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture and stir for several hours at room temperature.", "Step 4: Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
2609866-15-9 |
Product Name |
3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one |
Molecular Formula |
C11H19BO3 |
Molecular Weight |
210.1 |
Purity |
95 |
Origin of Product |
United States |
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